molecular formula C20H16ClN3S B3001429 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile CAS No. 477186-96-2

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile

Cat. No. B3001429
CAS RN: 477186-96-2
M. Wt: 365.88
InChI Key: WFWVMYHVDKTQTR-LFIBNONCSA-N
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Description

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Reduction with Lithium Aluminum Hydride : This compound can be reduced with lithium aluminum hydride to form derivatives like (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene, which was confirmed using X-ray diffraction analysis (Frolov et al., 2005).

  • Transformation into Oxazole Derivatives : This compound reacts with 2-aminothiophenol, leading to the formation of 5-amino-4-(benzothiazol-2-yl)oxazole derivatives (Shablykin et al., 2010).

Applications in Corrosion Inhibition

  • Corrosion Inhibition Performance : The compound has been studied for its potential as a corrosion inhibitor for iron, using quantum chemical parameters and molecular dynamics simulations. The theoretical data align well with experimental results (Kaya et al., 2016).

Applications in Synthesis of Derivatives

  • Synthesis of Thiazol-2-yl Substituted E-Acrylonitriles : This compound is involved in the dimedone-catalyzed synthesis of thiazol-2-yl substituted E-acrylonitrile derivatives, which are formed through a two-step reaction involving α-thiocyanate ketones (Zhu et al., 2012).

Applications in Photophysical Investigation

  • Design of Fluorescent Thiazoles : The compound has been used in the design and synthesis of new fluorescent thiazoles, showing potential for applications in photophysical investigations. These thiazoles display a range of fluorescent colors and intensity depending on the substituent combinations (Eltyshev et al., 2021).

properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-13-3-4-14(2)18(9-13)23-11-16(10-22)20-24-19(12-25-20)15-5-7-17(21)8-6-15/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWVMYHVDKTQTR-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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